[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone
Description
[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone is a piperazine-based compound featuring a 6-chloropyridine-3-carbonyl moiety and a 2-methylcyclopropyl group. Piperazine derivatives are widely studied in medicinal chemistry due to their versatile pharmacokinetic properties and ability to modulate biological targets such as G protein-coupled receptors (GPCRs) and enzymes. The 6-chloropyridine group may enhance binding affinity through halogen bonding, while the 2-methylcyclopropyl substituent could influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-10-8-12(10)15(21)19-6-4-18(5-7-19)14(20)11-2-3-13(16)17-9-11/h2-3,9-10,12H,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTZONHDNIGEBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCN(CC2)C(=O)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the 6-chloropyridine-3-carbonyl chloride, which is then reacted with piperazine to form the piperazinyl intermediate. This intermediate is subsequently coupled with 2-methylcyclopropylmethanone under appropriate reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridine moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on three piperazine derivatives with distinct substituents, highlighting key structural and functional differences.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | logP | Key Substituents | Source |
|---|---|---|---|---|---|
| [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone | C₁₅H₁₇ClN₃O₂ (inferred) | ~325.77 (calc.) | ~3.2* | 6-Chloropyridine, 2-methylcyclopropyl | Target Compound |
| (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone | C₂₀H₂₂ClF₂N₃O | 393.14 | N/A | 7-Chloroquinoline, 4,4-difluorocyclohexyl | |
| 1-(4-Chlorophenyl)cyclopropylmethanone | C₁₄H₁₆ClN₂O | 278.75 | N/A | 4-Chlorophenyl, cyclopropane | |
| 4-(3-Chlorophenyl)piperazin-1-ylmethanone | C₁₇H₁₆ClFN₂O | 318.78 | 3.456 | 3-Chlorophenyl, 2-fluorophenyl |
*Estimated based on substituent contributions (e.g., 6-chloropyridine increases logP relative to phenyl groups).
Substituent Effects on Physicochemical Properties
- Lipophilicity (logP): The target compound’s logP is predicted to be ~3.2, lower than 4-(3-chlorophenyl)piperazin-1-ylmethanone (logP = 3.456) . This difference arises from the 2-methylcyclopropyl group, which may reduce logP compared to aromatic substituents like 2-fluorophenyl. The 4,4-difluorocyclohexyl group in likely increases logP further due to fluorination, though exact data are unavailable.
- Molecular Weight and Steric Effects: The target compound’s molecular weight (~325.77) is intermediate among the analogs. The quinoline derivative has the highest molecular weight (393.14), attributed to its bicyclic aromatic system.
Biological Activity
The compound [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone, with a molecular formula of and a molecular weight of 317.77 g/mol, is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The structure of the compound features a piperazine ring substituted with a chloropyridine carbonyl group and a methylcyclopropyl moiety. The presence of these functional groups is believed to contribute to its biological activity.
Anticancer Activity
Research indicates that piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl] have shown potent antiproliferative activity against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT116) cancer cells. A study demonstrated that these derivatives inhibited cell growth effectively, with some compounds displaying lower GI50 values than established chemotherapeutics like 5-fluorouracil (5-FU) .
Table 1: Cytotoxicity of Piperazine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) | Reference |
|---|---|---|---|
| Compound A | HUH7 | 1.91 | |
| Compound B | MCF7 | 0.44 | |
| Compound C | HCT116 | 0.31 | |
| Compound D | HEPG2 | 0.85 |
The anticancer mechanism of piperazine derivatives includes:
- Inhibition of Microtubule Synthesis : Disruption of microtubule formation impedes mitosis.
- Induction of Apoptosis : These compounds can trigger programmed cell death in tumor cells.
- Inhibition of Angiogenesis : By preventing new blood vessel formation, the compounds starve tumors of nutrients necessary for growth.
Neuropharmacological Activity
Beyond anticancer properties, piperazine derivatives have been studied for their neuropharmacological effects. Some compounds act as antagonists at histamine H3 receptors, which are implicated in various neurological conditions. This receptor modulation can influence neurotransmitter release and has potential therapeutic implications for disorders such as schizophrenia and ADHD .
Case Studies
A notable case study involved the evaluation of a series of piperazine derivatives in animal models. The results indicated that these compounds not only reduced tumor size but also improved survival rates in treated subjects compared to controls. Furthermore, behavioral assessments suggested potential benefits in cognitive functions when tested in models simulating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
